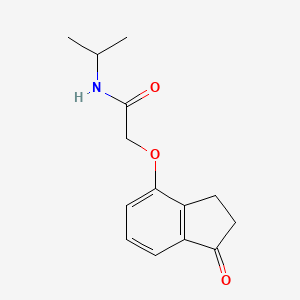
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is characterized by its bulky tert-butyl groups and an ethoxy substituent on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-t-butyl-4-ethoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general procedure is as follows :
Magnesium Activation: Magnesium turnings are activated by washing with dilute acid, followed by rinsing with anhydrous ether.
Reaction Setup: The activated magnesium is placed in a dry flask equipped with a reflux condenser, and the anhydrous solvent is added.
Addition of Bromide: The 3,5-di-t-butyl-4-ethoxyphenyl bromide is added dropwise to the magnesium suspension while maintaining a gentle reflux.
Completion: The reaction mixture is stirred until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
化学反応の分析
Types of Reactions
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols after hydrolysis.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles.
Solvents: Anhydrous solvents like THF or diethyl ether are used to maintain the reactivity of the Grignard reagent.
Acid Workup: Hydrochloric acid or sulfuric acid is used to quench the reaction and form the final alcohol product.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: When reacted with carbon dioxide followed by acid workup.
科学的研究の応用
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a nucleophile in the formation of carbon-carbon bonds.
Pharmaceuticals: Synthesis of complex molecules and intermediates for drug development.
Material Science: Preparation of polymers and advanced materials
作用機序
The mechanism of action of (3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the Grignard reagent to react with various electrophiles, forming new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)magnesium bromide
- (3,4-Dimethylphenyl)magnesium bromide
- (4-tert-Butylphenyl)magnesium bromide
Uniqueness
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide is unique due to its bulky tert-butyl groups and ethoxy substituent, which can influence its reactivity and selectivity. These structural features can provide steric hindrance, affecting the approach of electrophiles and potentially leading to higher selectivity in certain reactions .
特性
分子式 |
C16H25BrMgO |
|---|---|
分子量 |
337.58 g/mol |
IUPAC名 |
magnesium;1,3-ditert-butyl-2-ethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
GGQPFURJPRUPFF-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


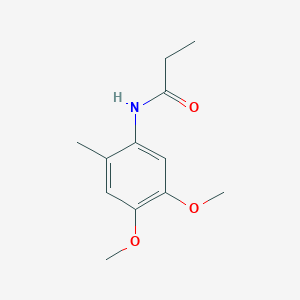
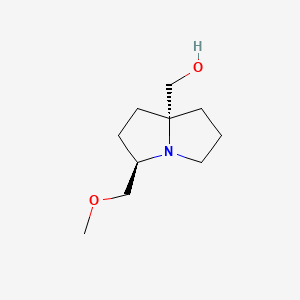

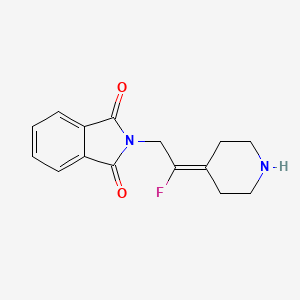
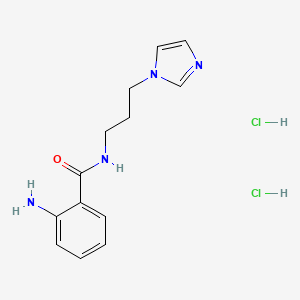
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)

